molecular formula C12H12N2O2 B8653716 1-Benzyl-4-methyl-3,6[1H,2H]-pyridazinedione CAS No. 489402-44-0

1-Benzyl-4-methyl-3,6[1H,2H]-pyridazinedione

Cat. No.: B8653716
CAS No.: 489402-44-0
M. Wt: 216.24 g/mol
InChI Key: SOLREEWSDPFJCI-UHFFFAOYSA-N
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Description

1-Benzyl-4-methyl-3,6[1H,2H]-pyridazinedione is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

489402-44-0

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-benzyl-5-methyl-1H-pyridazine-3,6-dione

InChI

InChI=1S/C12H12N2O2/c1-9-7-11(15)14(13-12(9)16)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,16)

InChI Key

SOLREEWSDPFJCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(NC1=O)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A slurry of citraconic anhydride (5.61 g, 50.0 mmol), benzylhydrazine dihydrochloride (9.80 g, 50.0 mmol) and potassium acetate (9.80 g, 100 mmol) in acetic acid (100 mL) was heated to reflux for 17 h. The reaction mixture was cooled and filtered. The filtrate was evaporated under reduced pressure and re-evaporated from toluene. The gummy yellow residue was partitioned between sodium carbonate solution (90 mL, 4 N) and EtOAc (50 mL). The aqueous extract was washed once with EtOAc and then slowly added to hydrochloric acid (3 M, 140 mL). The resulting white precipitate was collected, washed with water and dissolved in chloroform (1 L). The insoluble material was collected and boiled in EtOAc and filtered hot, to give 1,2-dihydro-1-benzyl-4-methyl-3,6-pyridazinedione as a white solid, mp >200° C. (1.85 g, 17%). Part IA compound.
Quantity
5.61 g
Type
reactant
Reaction Step One
Name
benzylhydrazine dihydrochloride
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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